1-(3-Iodophenyl)cyclobutanamine
Description
1-(3-Iodophenyl)cyclobutanamine is a cyclobutane-based amine derivative featuring a 3-iodophenyl substituent. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 289.12 g/mol. The compound combines the steric rigidity of the cyclobutane ring with the electronic effects of the iodine substituent, making it a valuable intermediate in medicinal chemistry and organic synthesis. Iodinated aromatic compounds are particularly significant due to iodine’s role in facilitating cross-coupling reactions and its use in radiopharmaceuticals .
Structurally, the iodine atom at the phenyl ring’s meta position enhances electrophilic substitution reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C10H12IN |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 |
InChI Key |
HHGPPWOGAIQWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Iodination of Cyclobutanamine:
Reductive Amination:
Industrial Production:
- While no specific industrial-scale production methods are reported, research laboratories can synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 1-(3-iodophenyl)cyclobutanamine remains an area of ongoing research.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Iodine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to bromine or chlorine. This makes the iodophenyl derivative more suitable for Suzuki-Miyaura cross-coupling reactions .
- Pharmacological Potential: Methoxy-substituted derivatives (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) show sedative effects, while halogenated analogs are more commonly used as synthetic intermediates .
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